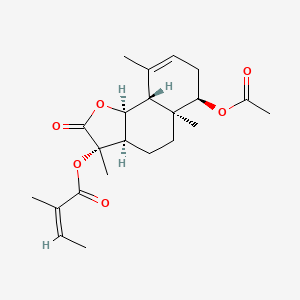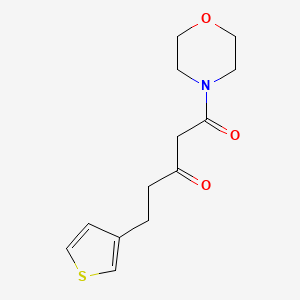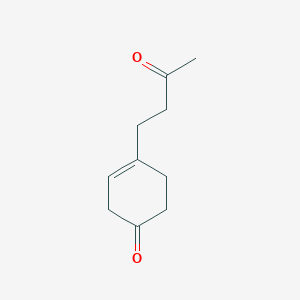
4-(4-Bromo-2-methyl-5-oxopentan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-methyl-5-oxopentan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a bromo-methyl-oxopentanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-methyl-5-oxopentan-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-5-oxopentanoic acid followed by a Friedel-Crafts acylation reaction with benzoic acid. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-2-methyl-5-oxopentan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-methyl-5-oxopentan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-2-methyl-5-oxopentan-2-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylbenzoic acid: Shares the benzoic acid core with a bromine substituent.
2-Methyl-5-oxopentanoic acid: Contains the oxopentanyl group without the benzoic acid core.
4-Bromo-2-methyl-5-oxopentanoic acid: Similar structure but lacks the benzoic acid moiety.
Uniqueness
4-(4-Bromo-2-methyl-5-oxopentan-2-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
80576-85-8 |
|---|---|
Fórmula molecular |
C13H15BrO3 |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
4-(4-bromo-2-methyl-5-oxopentan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H15BrO3/c1-13(2,7-11(14)8-15)10-5-3-9(4-6-10)12(16)17/h3-6,8,11H,7H2,1-2H3,(H,16,17) |
Clave InChI |
ORCJLXGYYJTVBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C=O)Br)C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
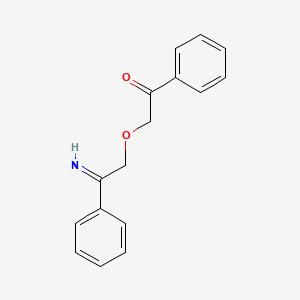
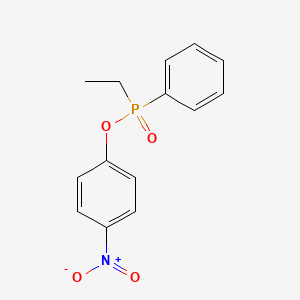
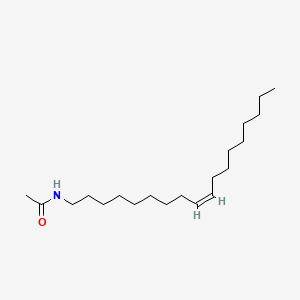

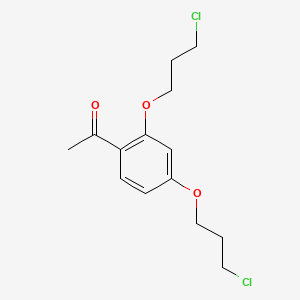
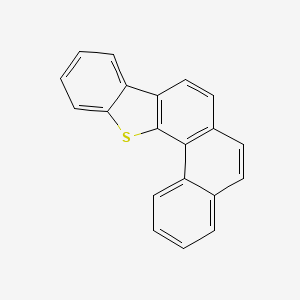

![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)

![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
